

Spectroscopic and Synthetic Profile of 1-(tert-Butyldimethylsilyloxy)-2-propanone: A Technical Guide

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Compound of Interest

Compound Name: 1-(tert-Butyldimethylsilyloxy)-2-propanone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for **1-(tert-Butyldimethylsilyloxy)-2-propanone**. This silyl ether serves as a valuable intermediate in organic synthesis, particularly in the preparation of complex molecules where the protection of a primary hydroxyl group adjacent to a ketone is required.

Spectroscopic Data

Due to the limited availability of experimentally derived public data, the following spectroscopic information is based on predictive models. These predictions offer a reliable estimation of the expected spectral characteristics for **1-(tert-Butyldimethylsilyloxy)-2-propanone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (CDCl_3 , 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.18	s	2H	-O-CH ₂ -C(O)-
2.15	s	3H	-C(O)-CH ₃
0.92	s	9H	-Si-C(CH ₃) ₃
0.08	s	6H	-Si-(CH ₃) ₂

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppm	Assignment
207.5	C=O
70.0	-O-CH ₂ -
26.5	-C(O)-CH ₃
25.7	-Si-C(CH ₃) ₃
18.3	-Si-C(CH ₃) ₃
-5.5	-Si-(CH ₃) ₂

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
2958, 2930, 2858	Strong	C-H stretch (alkyl)
1725	Strong	C=O stretch (ketone)
1255	Strong	Si-CH ₃ bend
1100	Strong	Si-O-C stretch
835, 780	Strong	Si-C stretch

Mass Spectrometry (MS)

Table 4: Predicted Major Fragments in EI-MS

m/z	Relative Intensity	Possible Fragment
173	Moderate	$[M - CH_3]^+$
131	High	$[M - C(CH_3)_3]^+$
75	High	$[(CH_3)_2SiOH]^+$
73	Moderate	$[(CH_3)_3Si]^+$
57	High	$[C(CH_3)_3]^+$
43	High	$[CH_3CO]^+$

Experimental Protocols

The following is a detailed protocol for the synthesis of **1-(tert-Butyldimethylsilyloxy)-2-propanone** from commercially available starting materials.

Synthesis of 1-(tert-Butyldimethylsilyloxy)-2-propanone

This procedure details the protection of the primary hydroxyl group of hydroxyacetone using tert-butyldimethylsilyl chloride (TBDMSCl).

Materials:

- Hydroxyacetone (1.0 eq)
- tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq)
- Imidazole (2.2 eq)
- Anhydrous N,N-Dimethylformamide (DMF)
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution

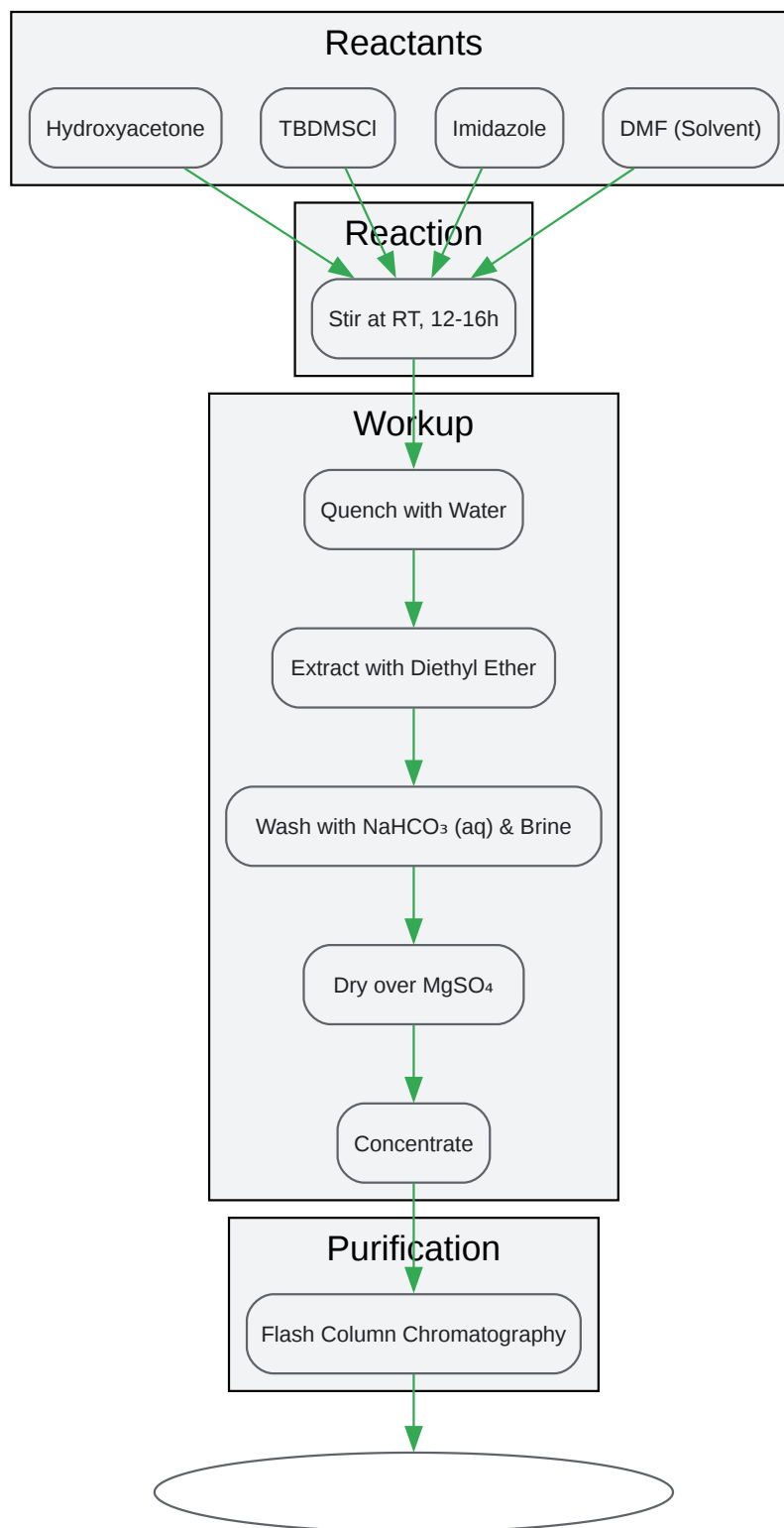
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexanes
- Ethyl acetate

Procedure:

- To a solution of hydroxyacetone (1.0 equivalent) in anhydrous DMF, add imidazole (2.2 equivalents).
- Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until the imidazole has completely dissolved.
- Add tert-butyldimethylsilyl chloride (1.1 equivalents) portion-wise to the solution.
- Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of DMF).
- Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford **1-(tert-Butyldimethylsilyloxy)-2-propanone** as a colorless oil.

Synthesis Workflow

Synthesis of 1-(tert-Butyldimethylsilyloxy)-2-propanone

[Click to download full resolution via product page](#)Caption: Synthetic workflow for **1-(tert-Butyldimethylsilyloxy)-2-propanone**.

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